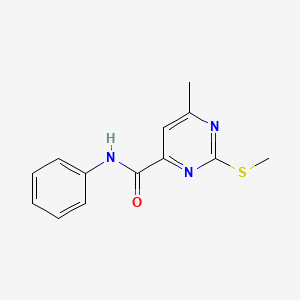![molecular formula C25H22N4O2S B2388293 8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-74-2](/img/structure/B2388293.png)
8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. It has a molecular formula of C20H20N4O2S, an average mass of 380.463 Da, and a monoisotopic mass of 380.130707 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted aminotriazoles with various reagents. For instance, 2-amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]-pyrimidine is prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine by reaction with methoxide in an alcohol solvent .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into the synthesis of [1,2,4]triazolo[1,5-c]quinazoline derivatives and their structural analysis is fundamental for understanding their chemical properties and potential applications. For instance, novel synthesis methods have been developed to create [1,2,4]triazolo-annelated quinazolines, exploring different synthetic pathways and chemical reactions to achieve targeted molecular architectures (Al-Salahi, 2010). Such research is crucial for expanding the toolkit of synthetic chemists, enabling the creation of complex molecules with potential applications in various fields, including medicinal chemistry and material science.
Biological Activity
The investigation into the biological activity of triazoloquinazoline derivatives has identified several compounds with promising pharmacological properties. For example, studies have shown that certain derivatives exhibit significant anticancer activity, offering potential as therapeutic agents (Voskoboynik et al., 2016). Additionally, some compounds have been found to possess anti-tubercular activity against Mycobacterium tuberculosis, suggesting their utility in developing new treatments for tuberculosis (Asquith et al., 2019). This line of research is particularly important for addressing the need for new drugs in the fight against drug-resistant bacterial infections.
Chemical Transformations and Derivatives
Further research into the chemical transformations and the creation of novel derivatives of [1,2,4]triazolo[1,5-c]quinazolines has explored the versatility of these compounds in organic synthesis. The development of cascade cyclization reactions has enabled the efficient synthesis of complex heterocyclic structures, which are valuable in various chemical research and development applications (Lipson et al., 2006). These synthetic methodologies contribute to the advancement of heterocyclic chemistry, providing new routes for the synthesis of pharmacologically relevant compounds.
Direcciones Futuras
Compounds with similar structures have been found to have a wide range of applications in medicinal chemistry due to their diverse biological activities. Future research could focus on developing versatile and eco-friendly synthetic protocols for these compounds, as well as exploring their potential applications in various fields .
Propiedades
IUPAC Name |
8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-16-9-11-17(12-10-16)15-32-25-26-20-14-22(31-3)21(30-2)13-19(20)24-27-23(28-29(24)25)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPIABYPVUYAAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)

![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
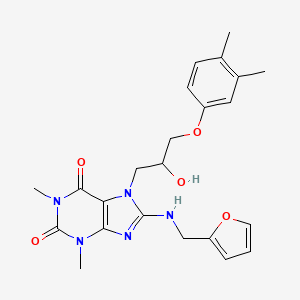
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
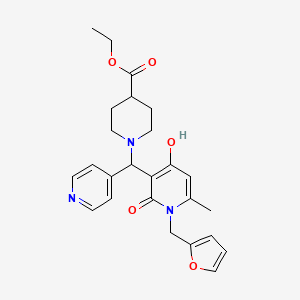
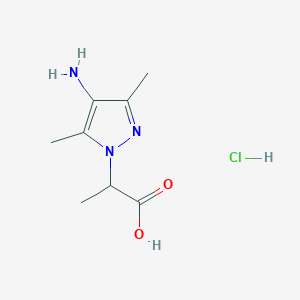
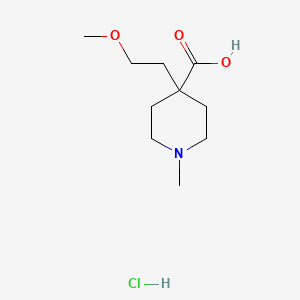

![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)


